4-(furan-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane
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Overview
Description
4-(furan-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thiazepane ring, and a methanone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common method includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess phosphorus pentasulfide (P₂S₅) in anhydrous toluene. The resulting carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
4-(furan-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 4-(furan-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: Protein kinases, enzymes involved in signal transduction pathways.
Pathways Involved: Inhibition of protein tyrosine kinases, leading to the disruption of cellular processes such as proliferation, growth, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(phenyl)methanone: Known for its protein tyrosine kinase inhibitory activity.
2-(Furan-2-yl)[1,3]thiazolo[4,5-]: Exhibits antimicrobial properties.
Uniqueness
4-(furan-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane is unique due to its combination of a furan ring and a thiazepane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
furan-2-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(12-4-2-9-18-12)15-6-5-13(19-10-7-15)11-3-1-8-17-11/h1-4,8-9,13H,5-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBZNOYTQLZOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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